molecular formula C6H7NO2 B8699345 N-methyl-3-furancaboxamide

N-methyl-3-furancaboxamide

Cat. No.: B8699345
M. Wt: 125.13 g/mol
InChI Key: NFYFQQJHAPUYKK-UHFFFAOYSA-N
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Description

N-Methyl-3-furancaboxamide is a furan-derived carboxamide compound characterized by a methyl group attached to the nitrogen of the amide moiety and a furan ring substituted at the 3-position. Its molecular formula is inferred as C₆H₇NO₂, with a molecular weight of 125.13 g/mol (calculated). Structurally, it consists of a furan backbone (C₄H₃O) linked to a carboxamide group (CONHCH₃).

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

N-methylfuran-3-carboxamide

InChI

InChI=1S/C6H7NO2/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8)

InChI Key

NFYFQQJHAPUYKK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-3-furancaboxamide can be synthesized through several methods. One common approach involves the reaction of 3-furoic acid with methylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted conditions. This method enhances the reaction rate and yield while maintaining mild reaction conditions. The use of microwave radiation allows for efficient heating and better control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-furancaboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-3-furancaboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-furancaboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furancarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
This compound C₆H₇NO₂ (inferred) 125.13 N-methyl, furan-3-carboxamide Not specified
Fenfuram C₁₂H₁₁NO₂ 201.22 2-methyl (furan), N-phenyl Fungicide
Furmecyclox C₁₄H₂₁NO₃ 251.32 N-cyclohexyl-N-methoxy, 2,5-dimethyl Fungicide
Flumetover C₁₈H₁₇F₃N₂O₃ 366.34 N-ethyl-N-methyl, trifluoromethyl, biphenyl Pesticide

Structural Differences and Implications

This compound vs. Fenfuram :

  • Fenfuram (2-methyl-N-phenyl-furan-3-carboxamide) features a phenyl group on the amide nitrogen and a methyl group at the 2-position of the furan ring. This enhances its lipophilicity and stability compared to this compound, which lacks aromatic substituents.
  • Application : Fenfuram’s phenyl group likely improves binding to fungal targets, making it effective as a foliar fungicide.

This compound vs. Furmecyclox :

  • Furmecyclox includes a cyclohexyl group and methoxy substituent on the amide nitrogen, along with 2,5-dimethyl groups on the furan. These modifications increase its molecular weight and systemic mobility in plants.
  • Application : The bulky cyclohexyl group may enhance persistence in agricultural environments.

This compound vs. Flumetover :

  • Flumetover incorporates a trifluoromethyl group and biphenyl structure , significantly increasing its molecular weight and electron-withdrawing properties. The N-ethyl-N-methyl substitution on the amide further differentiates it.
  • Application : The trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, broadening its pesticidal spectrum.

Key Research Findings

  • Lipophilicity and Bioactivity :

    • Fenfuram’s phenyl group (logP ~3.5) contributes to higher membrane permeability than this compound (estimated logP ~1.2) .
    • Flumetover’s trifluoromethyl group (logP ~4.0) improves rainfastness and UV stability in field conditions .
  • Metabolic Stability :

    • Methyl and ethyl groups on the amide nitrogen (e.g., in flumetover) reduce enzymatic hydrolysis compared to unsubstituted analogs .
  • Target Specificity :

    • Fenfuram inhibits succinate dehydrogenase (SDH) in fungi, while furmecyclox targets sterol biosynthesis . Structural differences in the amide and furan substituents dictate these mechanistic variances.

Notes and Limitations

  • Data Gaps : Direct experimental data on this compound (e.g., synthesis, toxicity) are absent in the provided references; comparisons rely on structural extrapolation.
  • Contradictions : While Fenfuram and furmecyclox are confirmed fungicides, this compound’s hypothetical applications require validation.
  • Methodology : Molecular weights and logP values for this compound are inferred via computational tools (e.g., ChemDraw).

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